Acetic acid;2-(2-methylbut-3-en-2-yl)phenol
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Overview
Description
Acetic acid;2-(2-methylbut-3-en-2-yl)phenol is an organic compound with a complex structure that includes both acetic acid and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-methylbut-3-en-2-yl)phenol typically involves the esterification of acetic acid with 2-(2-methylbut-3-en-2-yl)phenol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process. Industrial production methods also include rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-methylbut-3-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Acetic acid;2-(2-methylbut-3-en-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-(2-methylbut-3-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The acetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetoxyacetic acid, 3-methylbut-2-enyl ester
- Acetoxyacetic acid, 3-methylbut-2-yl ester
- Acetic acid, 3,3-dimethylbut-2-yl ester
Uniqueness
Acetic acid;2-(2-methylbut-3-en-2-yl)phenol is unique due to its specific structural features, which confer distinct chemical properties and reactivity
Properties
CAS No. |
59671-72-6 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
acetic acid;2-(2-methylbut-3-en-2-yl)phenol |
InChI |
InChI=1S/C11H14O.C2H4O2/c1-4-11(2,3)9-7-5-6-8-10(9)12;1-2(3)4/h4-8,12H,1H2,2-3H3;1H3,(H,3,4) |
InChI Key |
VPWZJEQYCLVAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C=C)C1=CC=CC=C1O |
Origin of Product |
United States |
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